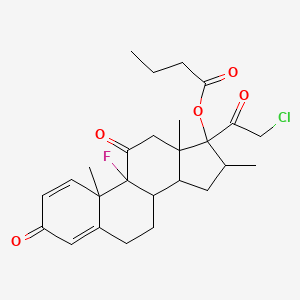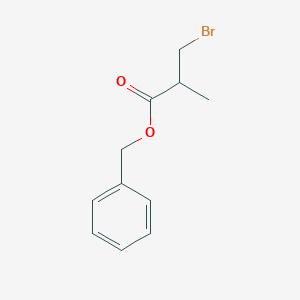![molecular formula C8H10O4 B13122251 Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of cyclopropyl ketones with alkynyl compounds under base-catalyzed conditions. A common method includes the use of t-BuOK/t-BuOH/THF as the catalytic system at room temperature . This reaction proceeds via a regio- and stereoselective manner to afford the desired spirocycles.
Industrial Production Methods
While specific industrial production methods for Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized as a building block in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity. This compound can also undergo alkylation at the acidic center, which is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is unique due to its specific spiro linkage and the presence of both ketone and ester functional groups. This combination provides distinct reactivity and potential for diverse applications compared to its analogues.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-7(10)6-5(9)4-12-8(6)2-3-8/h6H,2-4H2,1H3 |
Clé InChI |
WNQZZFNYTUZPLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=O)COC12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)

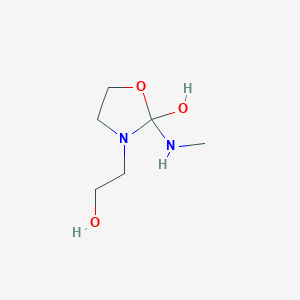


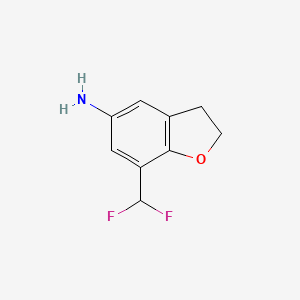
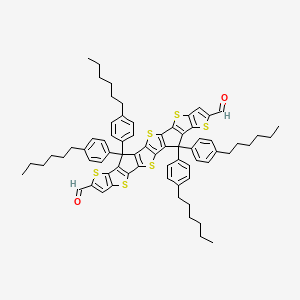
![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)


